molecular formula C13H23ClN2O3 B3099338 tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate CAS No. 1353952-84-7

tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate

Cat. No.: B3099338
CAS No.: 1353952-84-7
M. Wt: 290.78
InChI Key: SUVQUXXXBLWSSK-UHFFFAOYSA-N
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Description

tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C13H23ClN2O3 and a molecular weight of 290.79 g/mol . It is used primarily in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate involves several steps. The reaction conditions typically involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The carbamate group may also play a role in modulating the compound’s activity and stability .

Comparison with Similar Compounds

tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)15-9-10-4-6-16(7-5-10)11(17)8-14/h10H,4-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVQUXXXBLWSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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